molecular formula C11H13NO3 B14031200 (5,6-Dimethoxy-1H-indol-2-yl)methanol

(5,6-Dimethoxy-1H-indol-2-yl)methanol

Cat. No.: B14031200
M. Wt: 207.23 g/mol
InChI Key: DAIRNLGBRSTQNY-UHFFFAOYSA-N
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Description

(5,6-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethoxy-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. The process is scaled up by using industrial-grade reagents and optimized reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,6-Dimethoxy-1H-indol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5,6-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate cell signaling pathways, potentially affecting gene expression and protein synthesis. The compound’s effects are mediated through its binding to receptors or enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethoxy-1H-indol-2-yl)methanol stands out due to its unique methanol group at the 2-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(5,6-dimethoxy-1H-indol-2-yl)methanol

InChI

InChI=1S/C11H13NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-5,12-13H,6H2,1-2H3

InChI Key

DAIRNLGBRSTQNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)CO)OC

Origin of Product

United States

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